1h-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one
Overview
Description
1H-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one, also known as ODQ, is a selective inhibitor of nitric oxide-sensitive guanylyl cyclase . It is a pale yellow to yellow powder and is used as an oxidizing agent for affinity selection-mass spectrometry (AS-MS) compound binding assay .
Molecular Structure Analysis
The molecular formula of 1H-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one is C9H5N3O2 . The InChI Key is LZMHWZHOZLVYDL-UHFFFAOYSA-N . The SMILES string representation is O=C1ON=C2C=Nc3ccccc3N12 .Chemical Reactions Analysis
1H-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one non-competitively inhibits the action of nitric oxide-sensitive guanylyl cyclase . It has been used to study the role of the cyclic guanosine monophosphate (cGMP) pathway in nitric oxide (NO) signal transduction .Physical And Chemical Properties Analysis
1H-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one is a pale yellow powder . It is soluble in ethanol (1.2 mg/mL) and DMSO (5 mg/mL), but insoluble in water . It should be stored at 2-8°C .Scientific Research Applications
Inhibition of Nitric Oxide-sensitive Guanylyl Cyclase
- Scientific Field : Pharmacology
- Summary of Application : ODQ is known to inhibit vasorelaxant responses to nitric oxide (NO)-donor drugs . It’s a potent and selective inhibitor of soluble guanylyl cyclase (sGC), an enzyme that plays a crucial role in NO-mediated signal transduction .
- Methods of Application : In one study, ODQ was applied to pulmonary artery preparations pre-contracted with phenylephrine . The effects of ODQ were observed by measuring the relaxant responses to various NO donors .
Induction of Cell Cycle Arrest and Apoptosis
- Scientific Field : Cellular Biology
- Summary of Application : ODQ has been found to induce cell cycle arrest and apoptosis in HeLa cells .
Oxidising Agent for Affinity Selection-Mass Spectrometry (AS-MS)
- Scientific Field : Biochemistry
- Summary of Application : ODQ has been used as an oxidising agent for affinity selection-mass spectrometry (AS-MS) compound binding assay .
Inhibitor of Nitric Oxide Synthase and Other Cytochrome P-450 Enzymes
- Scientific Field : Biochemistry
- Summary of Application : ODQ is a nonselective heme protein inhibitor of nitric oxide synthase and other cytochrome P-450 enzymes involved in nitric oxide donor bioactivation .
Inhibition of Responses to Nitric Oxide-donors in Rat Pulmonary Artery
- Scientific Field : Pharmacology
- Summary of Application : ODQ inhibits vasorelaxant responses to nitric oxide (NO)-donor drugs, but the extent of the inhibition varies depending on the NO donor studied .
- Methods of Application : In one study, ODQ was applied to pulmonary artery preparations pre-contracted with phenylephrine . The effects of ODQ were observed by measuring the relaxant responses to various NO donors .
- Results or Outcomes : ODQ almost abolished the relaxant responses to glyceryl trinitrate, isosorbide dinitrate, and nitroprusside; each of these drugs requires activation in the tissue (by enzymes or reducing agents) to generate NO . In contrast, ODQ caused a parallel shift in the concentration-relaxation curves to linsidomine (SIN-1), FK409, MAHMA NONOate, and spermine NONOate with no depression in maximum response; each of these NO donors generates NO in the physiological bathing solution without requiring tissue activation .
Inhibitor of Nitric Oxide Synthase and Other Cytochrome P-450 Enzymes Involved in Nitric Oxide Donor Bioactivation
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system . It is recommended to wear suitable protective equipment, prevent dispersion of dust, and wash hands and face thoroughly after handling .
properties
IUPAC Name |
[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O2/c13-9-12-7-4-2-1-3-6(7)10-5-8(12)11-14-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMHWZHOZLVYDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC3=NOC(=O)N23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2036796 | |
Record name | 1H-(1,2,4)Oxadiazolo(4,3-a)quinoxalin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2036796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1h-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one | |
CAS RN |
41443-28-1 | |
Record name | 1H-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41443-28-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-(1,2,4)Oxadiazolo(4,3-a)quinoxalin-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041443281 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-(1,2,4)Oxadiazolo(4,3-a)quinoxalin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2036796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1H-(1,2,4)OXADIAZOLO-(4,3,A)QUINOXALIN-1-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S57V2NMV38 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.